DL-Thyroxin
Übersicht
Beschreibung
Thyroxine is an iodothyronine compound having iodo substituents at the 3-, 3'-, 5- and 5'-positions. It has a role as a mitogen. It is an iodothyronine, a 2-halophenol, an iodophenol, a tyrosine derivative and a non-proteinogenic alpha-amino acid. It is a tautomer of a thyroxine zwitterion.
The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.
Wissenschaftliche Forschungsanwendungen
Messung von freiem Thyroxin im menschlichen Serum
DL-Thyroxin, auch bekannt als T4, wird in einer Methode zur Messung von freiem Thyroxin im menschlichen Serum verwendet, die auf Gleichgewichtsdialyse und anschließender Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) basiert. In diesem Verfahren wird freies Thyroxin im Serum zunächst durch Gleichgewichtsdialyse von proteingebundenem Thyroxin getrennt und anschließend mit LC-MS/MS gemessen {svg_1}.
Behandlung von Hypothyreose
This compound wird zur Behandlung von Hypothyreose eingesetzt, einer der häufigsten endokrinen Erkrankungen, die bis zu 10 % der Weltbevölkerung betrifft {svg_2}. Die optimale Dosis hat sich so entwickelt, dass eine allgemeine Empfehlung für die Ersatzdosis von LT4 jetzt 1,6–1,7 µg/kg/Tag beträgt {svg_3}.
Diagnose und Überwachung von Schilddrüsenerkrankungen
This compound wird zur Diagnose und Überwachung von Schilddrüsenerkrankungen eingesetzt. Die Variation von Thyreotropin (TSH) und Thyroxin (T4) wird in verschiedenen Kohorten bewertet, um die Präzision von TSH und T4 bei der Diagnose und Überwachung von Schilddrüsenerkrankungen zu veranschaulichen {svg_4}.
Forschung zu Stoffwechselprozessen
Die Schilddrüse reguliert über ihre Hormone, einschließlich Thyroxin (T4), verschiedene Stoffwechselprozesse im gesamten Körper. Daher wird this compound in der Forschung zu diesen Stoffwechselprozessen eingesetzt {svg_5}.
Forschung zur Proteinbindung
Im Blutkreislauf werden Schilddrüsenhormone in zwei Formen transportiert, proteingebunden und frei, die sich im Gleichgewicht befinden. Nur ein geringer Prozentsatz des gesamten T4 und T3 im Blutkreislauf ist frei und ungebunden. Der proteingebundene Teil des Schilddrüsenhormons ist relativ inaktiv und dient als großes Reservoir. Die wichtigsten Proteinträger für Schilddrüsenhormone sind Thyroxin-bindendes Globulin (TBG), Präalbumin und Albumin. Daher wird this compound in der Forschung zur Proteinbindung eingesetzt {svg_6}.
Forschung zur Synthese von Schilddrüsenhormonen
Schilddrüsenhormone werden durch Anlagerung von Jodatomen an die Ringstrukturen der Tyrosinreste von Thyreoglobulin und thyroperoxidasekatalysierte Jodierung und Kupplung eines modifizierten Tyrosins mit einem anderen gebildet. Nach Hydrolyse werden T4 und T3 gebildet und im Schilddrüsenkolloid gespeichert, bis sie als Reaktion auf die Stimulation der Schilddrüse durch das Hypophysenhormon Thyreotropin (TSH) in den Blutkreislauf freigesetzt werden. Daher wird this compound in der Forschung zur Synthese von Schilddrüsenhormonen eingesetzt {svg_7}.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While thyroxine (T4), 3,3’,5-triiodothyronine (T3), and 3,3’,5’-triiodothyronine (rT3) have routine methods available for evaluating patients with suspected thyroid disease, appropriate methods for the measurement of other thyroid hormone metabolites (THMs) are lacking . Future research directions emphasize areas requiring more attention to overcome existing barriers and improve thyroid cancer detection solutions .
Eigenschaften
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023662 | |
Record name | DL-Thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300-30-1, 55-03-8, 51-48-9 | |
Record name | (±)-Thyroxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Thyroxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | eltroxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thyroxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THYROXINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-Thyroxine influence the pituitary gland?
A1: DL-Thyroxine administration in rats, particularly those with hypothyroidism, can normalize the number of acidophil cells in the anterior pituitary gland. [] This suggests a regulatory role of thyroid hormone on pituitary cytology.
Q2: Does DL-Thyroxine affect gonadotropin sensitivity?
A3: Studies on cockerels revealed that mild hyperthyroidism induced by DL-Thyroxine (4 μg/day) decreased the index of precision of the dose-response line for gonadotropins (PMS, FSH, LH). [] This suggests that thyroid hormone levels can influence the sensitivity of the testes to gonadotropins.
Q3: How does DL-Thyroxine impact cholesterol metabolism in the liver?
A4: DL-Thyroxine administration in mice significantly increased the incorporation of acetate into liver cholesterol, suggesting a stimulatory effect on cholesterol biosynthesis. [] This effect appears independent of energy metabolism changes and might involve altering the feedback mechanism regulating cholesterol synthesis. []
Q4: What is the molecular formula and weight of DL-Thyroxine?
A4: While the provided abstracts do not explicitly mention the molecular formula and weight of DL-Thyroxine, these can be readily found in standard chemical databases.
Q5: Are there any studies on the spectroscopic data of DL-Thyroxine and its analogs?
A6: Although the provided abstracts primarily focus on biological effects, one study mentions synthesizing DL-Thyroxine analogs for use as internal standards in HPLC analysis. [] This suggests that spectroscopic data for these compounds likely exists but is not detailed in the abstracts.
Q6: Do the provided research papers offer insights into the material compatibility, stability, catalytic properties, or computational modeling of DL-Thyroxine?
A6: The provided abstracts primarily focus on the biological effects and interactions of DL-Thyroxine in various animal models. They do not delve into its material compatibility, stability under different conditions, catalytic properties, or computational modeling.
Q7: How does the structure of DL-Thyroxine relate to its biological activity?
A8: Research highlights that modifying DL-Thyroxine's structure can significantly alter its activity. For instance, the O-methyl ether of DL-Thyroxine exhibits different effects on amphibian metamorphosis and human metabolism compared to DL-Thyroxine itself. [] This emphasizes the importance of specific structural features for DL-Thyroxine's biological actions.
Q8: What information is available on the stability and formulation of DL-Thyroxine, SHE regulations surrounding its use, and its pharmacokinetic and pharmacodynamic properties?
A8: The research papers provided emphasize the biological impact of DL-Thyroxine in various experimental settings. They don't provide detailed information on its stability and formulation, specific SHE regulations, or comprehensive PK/PD profiles.
Q9: How effective is DL-Thyroxine in treating hypothyroidism in animal models?
A10: Studies show that administering DL-Thyroxine to hypothyroid rats reverses several metabolic changes. For example, it represses amino acid catabolism in fasting hypothyroid rats while accelerating protein breakdown. [] This suggests that DL-Thyroxine can effectively counteract some consequences of hypothyroidism.
Q10: Are there any studies on the use of DL-Thyroxine in tadpole metamorphosis?
A11: Researchers have used DL-Thyroxine to induce metamorphosis in axolotls, observing tissue changes in gills, tail, skin, and eyelids. [] This model provides insights into the effects of thyroid hormone on development and differentiation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.